tert-Butyl 4-(4-bromo-2,6-dimethoxybenzoyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-bromo-2,6-dimethoxybenzoyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperazine ring, and a benzoyl group substituted with bromine and methoxy groups. It is used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
The synthesis of tert-Butyl 4-(4-bromo-2,6-dimethoxybenzoyl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,6-dimethoxybenzoic acid and piperazine.
Esterification: The 4-bromo-2,6-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Coupling Reaction: The acid chloride is then reacted with tert-butyl piperazine-1-carboxylate in the presence of a base such as triethylamine (TEA) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
tert-Butyl 4-(4-bromo-2,6-dimethoxybenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzoyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The methoxy groups on the benzoyl ring can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to convert the carbonyl group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.
Scientific Research Applications
tert-Butyl 4-(4-bromo-2,6-dimethoxybenzoyl)piperazine-1-carboxylate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer, antiviral, and antibacterial agents.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and targets.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-bromo-2,6-dimethoxybenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and the benzoyl group play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl 4-(4-bromo-2,6-dimethoxybenzoyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a similar structure but lacks the methoxy groups on the benzoyl ring.
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate: This compound has a hydroxymethyl group instead of the bromine and methoxy groups.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group on the piperazine ring instead of the benzoyl group.
These comparisons highlight the unique structural features of this compound and its potential for diverse applications in scientific research and chemical synthesis.
Properties
Molecular Formula |
C18H25BrN2O5 |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
tert-butyl 4-(4-bromo-2,6-dimethoxybenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25BrN2O5/c1-18(2,3)26-17(23)21-8-6-20(7-9-21)16(22)15-13(24-4)10-12(19)11-14(15)25-5/h10-11H,6-9H2,1-5H3 |
InChI Key |
MQYUAWBAJNXOQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=C(C=C2OC)Br)OC |
Origin of Product |
United States |
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